molecular formula C18H14Cl2O4 B1671820 Indacrinone CAS No. 57296-63-6

Indacrinone

货号: B1671820
CAS 编号: 57296-63-6
分子量: 365.2 g/mol
InChI 键: PRKWVSHZYDOZLP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

吲达帕利德是一种环状利尿剂,主要用于治疗高血压和与心力衰竭、肝硬化和肾病相关的浮肿。 与其他利尿剂不同,吲达帕利德具有降低尿酸重吸收的独特特性,使其对痛风患者有益 .

准备方法

合成路线和反应条件: 吲达帕利德的合成涉及几个关键步骤:

    傅克酰化反应: 过程始于使用苯乙酰氯酰化 2,3-二氯茴香醚,生成 2,3-二氯-4-苯乙酰茴香醚。

    曼尼希反应: 该中间体与四甲基二胺甲烷进行曼尼希反应,形成 β-氢消除产物。

    环化: 酸催化的分子内环化生成吲丹酮结构。

    O-脱甲基化: 然后在酸性条件下脱去酚羟基的甲基。

    烷基化: 最后一步是与碘乙酸和碘甲烷烷基化以生成吲达帕利德.

工业生产方法: 吲达帕利德的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用连续流动反应器和自动化系统以确保高产率和纯度。

反应类型:

    氧化: 吲达帕利德可以发生氧化反应,特别是在酚羟基处。

    还原: 吲丹酮结构中的羰基可以还原形成醇衍生物。

    取代: 该化合物中的卤素原子可以在适当条件下被其他官能团取代。

常见试剂和条件:

    氧化: 诸如高锰酸钾或三氧化铬之类的试剂。

    还原: 硼氢化钠或氢化铝锂。

    取代: 在碱存在下,诸如胺或硫醇之类的亲核试剂。

主要产物:

科学研究应用

Introduction to Indacrinone

This compound is an indanone-based loop diuretic that has garnered attention for its unique pharmacological properties. Developed by Merck & Co., this compound exists as a racemic mixture of two enantiomers, each exhibiting distinct therapeutic effects. It has been primarily studied for its applications in managing hypertension, congestive heart failure, and conditions associated with hyperuricemia.

Uricosuric Effects

One of the notable features of this compound is its uricosuric effect, which enhances uric acid clearance from the body. This is particularly relevant for patients with conditions such as gout or hyperuricemia, where elevated uric acid levels can lead to complications . The S(+) enantiomer is identified as a potent uricosuric agent, while the R(-) enantiomer exhibits significant diuretic activity .

Comparative Efficacy

Clinical studies have shown that this compound possesses greater natriuretic potency compared to other diuretics like furosemide, with a slower onset but longer duration of action . In a study involving healthy volunteers, this compound was found to significantly decrease serum uric acid concentrations while increasing uric acid clearance, contrasting with the effects of furosemide .

Hypertension Management

This compound has been investigated for its effectiveness in treating mild to moderate hypertension. Clinical trials have demonstrated its ability to reduce blood pressure effectively while simultaneously managing fluid retention . The dual action of inducing diuresis and promoting uric acid excretion makes it a valuable option for hypertensive patients with concurrent hyperuricemia.

Congestive Heart Failure

In patients with congestive heart failure, this compound's diuretic properties can help alleviate symptoms related to fluid overload. By enhancing renal excretion of sodium and water, it aids in reducing edema and improving overall cardiac function .

Case Studies

Several case studies have documented the efficacy of this compound in various patient populations:

  • Case Study 1 : A double-blind study involving 59 healthy male volunteers assessed the effects of different ratios of this compound enantiomers on uric acid levels and blood pressure. Results indicated that specific ratios could effectively balance diuretic and uricosuric properties without leading to hyperuricemia .
  • Case Study 2 : A clinical trial focusing on patients with chronic kidney disease demonstrated that this compound could effectively manage hypertension while improving renal function markers, highlighting its potential role in nephrology .

Comparative Data on this compound and Other Diuretics

Parameter This compound Furosemide Hydrochlorothiazide
Natriuretic Potency HighModerateLow
Uricosuric Effect SignificantMinimalHyperuricemic
Onset of Action SlowRapidModerate
Duration of Action LongShortModerate

作用机制

吲达帕利德通过抑制亨利氏环袢升支粗段的钠钾氯共转运蛋白发挥作用。 这种抑制导致钠、氯和水的排泄增加,从而降低血容量和血压。 该化合物还促进尿酸的排泄,这对痛风患者有益 .

类似化合物:

    呋塞米: 另一种环状利尿剂,但会增加尿酸重吸收。

    布美他尼: 相似的机制,但更有效,作用时间更短。

    托拉塞米: 作用时间更长,不太可能引起低钾血症。

吲达帕利德的独特性: 吲达帕利德降低尿酸重吸收的独特特性使其有别于其他环状利尿剂。 这使得它特别适用于同时患有高血压和痛风的患者,提供双重治疗益处 .

相似化合物的比较

    Furosemide: Another loop diuretic but increases uric acid reabsorption.

    Bumetanide: Similar mechanism but more potent and shorter duration of action.

    Torsemide: Longer duration of action and less likely to cause hypokalemia.

Uniqueness of Indacrinone: this compound’s unique property of decreasing uric acid reabsorption sets it apart from other loop diuretics. This makes it particularly useful for patients with both hypertension and gout, providing a dual therapeutic benefit .

生物活性

Indacrinone, a loop diuretic, is notable for its unique pharmacological properties, particularly its natriuretic and uricosuric effects. This compound has been the subject of extensive research to understand its biological activity, mechanisms of action, and therapeutic potential. Below is a detailed overview based on diverse sources, including case studies and research findings.

This compound is chemically classified as a phenoxyacetic acid derivative. Its structure allows it to interact with specific receptors in the nephron, influencing renal function. The compound primarily acts on the ascending limb of the loop of Henle to inhibit the sodium-potassium-chloride cotransporter (NKCC2), leading to increased sodium and chloride excretion.

Pharmacokinetics and Stereoselectivity

Research has shown that this compound exhibits stereoselectivity in its pharmacokinetics. The two enantiomers of this compound, (S)(+)-indacrinone and (R)(-)-indacrinone, display significantly different metabolic profiles. For instance, studies indicate that the (S)(+)-enantiomer has a systemic availability approximately 21% from the (R)(-)-enantiomer, which is about sevenfold greater in plasma concentration over time . This difference impacts their therapeutic efficacy and side effect profiles.

Biological Activity and Effects

  • Diuretic Activity : this compound induces a rapid diuretic response, with maximum effect occurring within 2-4 hours post-administration. Studies have demonstrated that increasing doses lead to a linear increase in urinary volume and sodium excretion .
  • Uricosuric Effects : this compound promotes urate excretion, making it beneficial in conditions like gout. In clinical settings, it has been shown to decrease serum uric acid levels significantly while increasing fractional urate excretion from 6.7% to 15.2% of GFR .
  • Antihypertensive Properties : Clinical trials have indicated that this compound effectively lowers blood pressure in patients with mild hypertension. A study reported mean reductions in blood pressure of 23/8 mm Hg after treatment with specific enantiomer ratios .

Case Studies

  • Clinical Trial on Hypertension : In a double-blind study involving 37 patients, different ratios of this compound enantiomers were administered over 12 weeks. Results showed significant reductions in blood pressure compared to placebo groups, highlighting its antihypertensive efficacy .
  • Renal Function Studies : A series of clearance studies involving healthy volunteers demonstrated that this compound significantly increased fractional sodium excretion under both hydration states, comparable to other diuretics like hydrochlorothiazide and ethacrynic acid .

Comparative Data Table

Parameter This compound Hydrochlorothiazide Ethacrynic Acid
Diuretic ClassLoop DiureticThiazideLoop Diuretic
Max Urinary Sodium Excretion (%)Up to 4.61%Up to 3.16%Up to 14.5%
Uric Acid ChangeDecreasedVariableIncreased
Time to Max Effect2-4 hoursVariesVaries

属性

IUPAC Name

2-[(6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl)oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2O4/c1-18(11-5-3-2-4-6-11)8-10-7-12(24-9-13(21)22)15(19)16(20)14(10)17(18)23/h2-7H,8-9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKWVSHZYDOZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866624
Record name Indacrinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56049-88-8, 57296-63-6
Record name (±)-Indacrinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56049-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indacrinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056049888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indacrinone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057296636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indacrinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(6,7-dichloro-2,3-dihydro-2-methyl-1-oxo-2-phenyl-1H-inden-5-yl)oxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.496
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDACRINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B926Y9U4QN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A stirred solution of (1-oxo-2-phenyl-6,7-dichloro-5-indanyloxy)acetic acid (0.351 gm., 0.001 mole) in dimethylformamide (7 ml.) is cooled in an ice bath then treated with sodium hydride (0.084 g. of a 57% oil dispersion, .002 moles) and stirred for two hours. Methyl iodide (1 ml.) is added and the reaction mixture is stirred at 25° C. for 2 hours, poured into ice water, and acidified with dilute aqueous hydrochloric acid affording (1-oxo-2-phenyl-2-methyl-6,7-dichloro-5-indanyloxy)acetic acid which melts at 168°-169° C.
Name
(1-oxo-2-phenyl-6,7-dichloro-5-indanyloxy)acetic acid
Quantity
0.351 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture of (1-oxo-2-methyl-2-phenyl-6,7-dichloro-5-indanyloxy)acetonitrile (3.0 g.), Example 19, Step A, acetic acid (20 ml.), water (5 ml.) and concentrated sulfuric acid (5 ml.) is refluxed for 2 hours then poured into ice-water (100 ml.) affording 2.5 g. of (1-oxo-2-methyl-2-phenyl-6,7-dichloro-5-indanyloxy)acetic acid which melts at 168°-169° C. after recrystallization from acetic acid.
Name
(1-oxo-2-methyl-2-phenyl-6,7-dichloro-5-indanyloxy)acetonitrile
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of tert-butyl (1-oxo-2-methyl-2-phenyl-6,7-dichloro-5-indanyloxy)acetate (1.0 g., 0.00237 mole) in benzene (25 ml.) is treated with methanesulfonic acid (2 drops) and refluxed for 1/2 hour. The reaction mixture is treated with cyclohexane (20 ml.) and cooled affording (1-oxo-2-methyl-2-phenyl-6,7-dichloro-5-indanyloxy)acetic acid which is filtered and dried.
Name
tert-butyl (1-oxo-2-methyl-2-phenyl-6,7-dichloro-5-indanyloxy)acetate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A stirred mixture of 2-methyl-2-phenyl-5-hydroxy-6,7-dichloro-1-indanone (2.05 g., 0.0067 mole), potassium carbonate (1.85 g., 0.0134 mole) and ethyl bromoacetate (2.23 g., 0.0134 mole) in dimethylformamide (30 ml.) is warmed at 55°-60° C. for 3 hours, then treated with potassium hydroxide (0.97 g., 0.0147 mole) dissolved in a minimum amount of water in methanol (30 ml.) and heated on a steam bath for 21/2 hours. The reaction mixture is poured into water (500 ml.), acidified with 6 N hydrochloric acid and the precipitate collected after trituration with ether-petroleum ether and dried to give 1.31 g. of (1-oxo-2-methyl-2-phenyl-6,7-dichloro-5-indanyloxy)acetic acid which melts at 168°-169° C. on crystallization from acetic acid:water, 1:1.
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

Name
CC1(c2ccccc2)Cc2cc(OC(C(=O)[O-])C(C)(C)C)c(Cl)c(Cl)c2C1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。